(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate
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Overview
Description
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluoromethyl group, a tert-butyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the oxazolidine ring: This can be achieved through the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the dioxaborolane moiety: This can be accomplished through a Suzuki-Miyaura coupling reaction, using a boronic acid or ester and a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4S,5R)-Tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to active sites and blocking enzymatic activity.
Modulating signaling pathways: Interfering with key signaling molecules and pathways involved in cellular processes.
Inducing apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Properties
Molecular Formula |
C23H35BFNO5 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 4-(fluoromethyl)-2,2-dimethyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H35BFNO5/c1-20(2,3)29-19(27)26-17(14-25)18(28-23(26,8)9)15-10-12-16(13-11-15)24-30-21(4,5)22(6,7)31-24/h10-13,17-18H,14H2,1-9H3 |
InChI Key |
FXFTWFBHWKIGAP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(N(C(O3)(C)C)C(=O)OC(C)(C)C)CF |
Origin of Product |
United States |
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